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Compound of Interest

Compound Name: (R)-(-)-2-Octanol

Cat. No.: B1198660

An in-depth guide for researchers, scientists, and drug development professionals on the
chirality and optical rotation of (R)-(-)-2-Octanol.

(R)-(-)-2-Octanol is a chiral secondary alcohol that serves as a valuable building block in
asymmetric synthesis and as a chiral derivatizing agent. Its specific interaction with plane-
polarized light, a phenomenon known as optical activity, is a critical parameter for its
identification, characterization, and quality control in various applications, including the
development of pharmaceuticals. This technical guide provides a comprehensive overview of
the chiroptical properties of (R)-(-)-2-Octanol, detailed experimental protocols for its analysis,
and its applications in scientific research and drug development.

Physicochemical and Chiroptical Properties

(R)-(-)-2-Octanol is the levorotatory enantiomer of 2-octanol. Its physical and chiroptical
properties are summarized in the table below.
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Property Value Reference
Molecular Formula CsH1s0 [1]
Molecular Weight 130.23 g/mol [2]

CAS Number 5978-70-1 [1]
Appearance Colorless oily liquid [3]

Boiling Point 175 °C (lit.) [1]

Density 0.820 g/mL at 20 °C (lit.)

Refractive Index n20/D 1.426 (lit.) [1]

Specific Optical Rotation [a]¥7/D -9.5°, neat [1]

Chirality and Optical Rotation: A Fundamental
Perspective

Chirality is a geometric property of some molecules and ions. A chiral molecule is non-
superimposable on its mirror image. Such a pair of molecules are called enantiomers. (R)-(-)-2-
Octanol and (S)-(+)-2-Octanol are enantiomers.

A key characteristic of chiral molecules is their ability to rotate the plane of polarized light. This
is known as optical activity. The direction and magnitude of this rotation are measured using a
polarimeter. Levorotatory compounds, designated with a (-) sign, rotate the plane of polarized
light counter-clockwise. Dextrorotatory compounds, designated with a (+) sign, rotate it
clockwise. The R/S nomenclature, on the other hand, describes the absolute configuration of
the chiral center based on the Cahn-Ingold-Prelog priority rules and is not directly related to the
direction of optical rotation.

Conceptual relationship between chirality and optical activity.

Experimental Protocol: Determination of Optical
Rotation
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The specific rotation of (R)-(-)-2-Octanol is a key analytical parameter. The following is a
generalized experimental protocol for its determination using a polarimeter.

Instrumentation:

Polarimeter with a sodium lamp (D-line, 589.3 nm)

Polarimeter cell (1 dm path length)

Volumetric flasks

Analytical balance
Procedure:

 Instrument Calibration: Calibrate the polarimeter according to the manufacturer's
instructions. This typically involves measuring the optical rotation of a blank (the solvent to
be used) and setting it to zero.

o Sample Preparation: As (R)-(-)-2-Octanol is a liquid, its optical rotation can be measured
"neat" (without a solvent). Ensure the sample is pure and free of any contaminants.

¢ Measurement:

o Carefully fill the polarimeter cell with the (R)-(-)-2-Octanol sample, ensuring no air bubbles
are present.

o Place the cell in the polarimeter.

o Record the observed optical rotation (a). Multiple readings should be taken and averaged
to ensure accuracy.

o Calculation of Specific Rotation: For a neat liquid, the specific rotation ([a]) is calculated
using the following formula:

[a]TA=a/(*d)

Where:
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[e]

o = observed rotation in degrees

o

| = path length of the cell in decimeters (dm)

[¢]

d = density of the liquid in g/mL at temperature T

[¢]

T = temperature in degrees Celsius

[e]

A = wavelength of light in nanometers

Instrument Preparation
(Calibration with blank)

Sample Preparation
(Fill polarimeter cell with neat (R)-(-)-2-Octanol)

Measurement
(Record observed rotation a)

Calculation of Specific Rotation

([o] = a/(1*d))

Click to download full resolution via product page

Workflow for determining the optical rotation of (R)-(-)-2-Octanol.
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Applications in Research and Drug Development

(R)-(-)-2-Octanol is a versatile chiral intermediate. Its primary applications include:

o Asymmetric Synthesis: It serves as a chiral precursor for the synthesis of more complex
enantiomerically pure molecules, which is a critical aspect of modern drug development. The
biological activity of many drugs is stereospecific, meaning only one enantiomer is
therapeutically active, while the other may be inactive or even cause adverse effects.[4][5][6]

» Chiral Derivatizing Agent: It can be used to react with a racemic mixture of another
compound to form diastereomers.[7] Since diastereomers have different physical properties,
they can be separated using standard techniques like chromatography or crystallization.[8]
Following separation, the chiral auxiliary ((R)-(-)-2-Octanol) can be removed to yield the
separated enantiomers of the target molecule.[9]

Signaling Pathways

No specific signaling pathways involving (R)-(-)-2-Octanol have been identified in the reviewed
scientific literature. One study on the anesthetic properties of 2-octanol enantiomers in tadpoles
indicated a lack of stereoselectivity in their biological effect, suggesting a non-specific mode of
action rather than interaction with a specific chiral receptor or enzyme within a defined
signaling cascade.[10]

Chiral Resolution of Racemic 2-Octanol

Given the importance of enantiomerically pure (R)-(-)-2-Octanol, its separation from a racemic
mixture (a 50:50 mixture of (R)- and (S)-enantiomers) is a crucial process. This is often
achieved through chiral resolution.
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Logical workflow for the chiral resolution of racemic 2-octanol.

Conclusion

(R)-(-)-2-Octanol is a fundamentally important chiral molecule with well-defined chiroptical
properties. Its levorotatory nature is a key identifier and a critical quality attribute in its
application as a chiral building block and resolving agent. The methodologies for its
characterization are well-established, relying on the principles of polarimetry. While specific
signaling pathway interactions remain to be elucidated, its role in the synthesis of
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stereospecific molecules underscores its significance in the advancement of pharmaceutical
and chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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